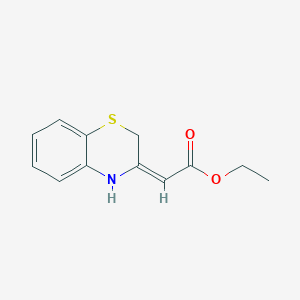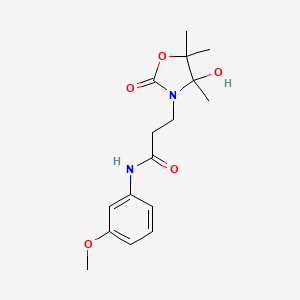
ethyl 2H-1,4-benzothiazin-3(4H)-ylideneacetate
Vue d'ensemble
Description
Ethyl 2H-1,4-benzothiazin-3(4H)-ylideneacetate, commonly known as ABT-737, is a small molecule inhibitor that targets anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins. ABT-737 has been extensively studied in the field of cancer research due to its potential as a therapeutic agent for various types of cancers.
Mécanisme D'action
ABT-737 targets anti-apoptotic ethyl 2H-1,4-benzothiazin-3(4H)-ylideneacetate family proteins, which are overexpressed in many types of cancers and play a crucial role in cancer cell survival. ABT-737 binds to the BH3-binding groove of ethyl 2H-1,4-benzothiazin-3(4H)-ylideneacetate, Bcl-xL, and Bcl-w, displacing the pro-apoptotic BH3-only proteins, which are essential for the induction of apoptosis. This results in the activation of the intrinsic apoptotic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has been shown to be selective for cancer cells, sparing normal cells. ABT-737 has also been shown to inhibit tumor growth in various preclinical models of cancer. However, ABT-737 has been shown to have limited efficacy in some types of cancers, such as solid tumors, which have a high degree of heterogeneity.
Avantages Et Limitations Des Expériences En Laboratoire
ABT-737 has several advantages for lab experiments, including its small size, ease of synthesis, and selectivity for cancer cells. However, ABT-737 has some limitations, including its limited efficacy in some types of cancers and the potential for resistance development.
Orientations Futures
There are several future directions for ABT-737 research, including the development of more potent and selective inhibitors of ethyl 2H-1,4-benzothiazin-3(4H)-ylideneacetate family proteins. The combination of ABT-737 with other chemotherapeutic agents and the identification of biomarkers for patient selection are also potential areas of research. Additionally, the development of ABT-737 analogs with improved pharmacokinetic properties and the investigation of the role of ethyl 2H-1,4-benzothiazin-3(4H)-ylideneacetate family proteins in other diseases, such as neurodegenerative diseases, are also potential future directions.
Applications De Recherche Scientifique
ABT-737 has been extensively studied in preclinical models of cancer and has shown promising results in inducing apoptosis in cancer cells. It has been shown to be effective in various types of cancers, including leukemia, lymphoma, melanoma, and lung cancer. ABT-737 has also been studied in combination with other chemotherapeutic agents and has shown synergistic effects, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
ethyl (2E)-2-(4H-1,4-benzothiazin-3-ylidene)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9/h3-7,13H,2,8H2,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUNXUBYWPNSIE-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CSC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\CSC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-2H-1,4-benzothiazin-3(4H)-ylideneethanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4328433.png)
![1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-2-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B4328434.png)
![methyl 3-[(2,6-difluorobenzoyl)amino]-4-(4-methylpiperidin-1-yl)benzoate](/img/structure/B4328439.png)
![ethyl 4-{2-chloro-6-[(3,4,5-trimethoxybenzoyl)amino]phenyl}piperazine-1-carboxylate](/img/structure/B4328446.png)
![4-[4-acetyl-5-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B4328469.png)

![3-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)propanamide](/img/structure/B4328491.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B4328495.png)
![6-(4-amino-3,5-dichlorophenyl)-5-(2-bromophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4328506.png)
![8,8,9a-trimethyl-6-thioxohexahydro-2H-pyrimido[6,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B4328518.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-chlorophenyl)-2-oxoacetamide](/img/structure/B4328520.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B4328523.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(2-fluoro-5-methylphenyl)piperidine-4-carboxamide](/img/structure/B4328536.png)
![N-(3,4-dimethoxyphenyl)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B4328547.png)